N-(3-aminophenyl)morpholine-4-carboxamide
Overview
Description
“N-(3-aminophenyl)morpholine-4-carboxamide” is a compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It’s also known as APC.
Molecular Structure Analysis
The molecular structure of “this compound” involves a urea-type NC=ON moiety which is planar to within 0.0002 Å. This moiety is inclined to the phenyl ring by 42.88 Å. The morpholine ring has a chair conformation .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 221.26 g/mol . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Synthesis and Structural Insights
N-(3-aminophenyl)morpholine-4-carboxamide and its derivatives have been synthesized and structurally characterized, showing potential in various scientific research applications. The synthesis involves condensation processes, often starting from difluorobenzonitrile, followed by amination with morpholine and cyclization. Crystal structures of these compounds are determined, contributing to the understanding of their molecular frameworks and interactions (Lu et al., 2017); (Ji et al., 2018); (Hao et al., 2017).
Biological Activity and Potential Applications
These compounds exhibit significant inhibitory activities against cancer cell proliferation, making them of interest for antitumor research. Their distinct effective inhibition on the proliferation of various cancer cell lines suggests potential therapeutic applications (Lu et al., 2017); (Ji et al., 2018); (Hao et al., 2017).
Molecular Modeling and Drug-Nucleic Acid Interactions
The interaction of similar compounds with nucleic acids has been explored, providing insights into their potential mechanism of action as antitumor agents. Molecular modeling studies have been conducted to understand the binding sites and relative stability of these compounds when interacting with DNA, which is crucial for designing more effective drugs (Shukla & Tiwari, 2009).
Properties
IUPAC Name |
N-(3-aminophenyl)morpholine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAZCCKSLLINOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651143 | |
Record name | N-(3-Aminophenyl)morpholine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919833-30-0 | |
Record name | N-(3-Aminophenyl)morpholine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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